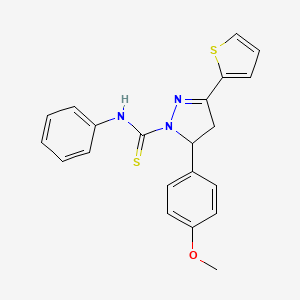

3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS2/c1-25-17-11-9-15(10-12-17)19-14-18(20-8-5-13-27-20)23-24(19)21(26)22-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCRELJCJBYLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide is a member of the dihydropyrazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 362.45 g/mol. The structure features a thiophene ring, a methoxyphenyl group, and a carbothioamide moiety, which are crucial for its biological activity.

Research indicates that compounds in the dihydropyrazole class may exert their effects through various mechanisms:

- Enzyme Inhibition : Many dihydropyrazoles have been shown to inhibit specific enzymes, such as cyclooxygenases (COX) and lipoxygenases, which are involved in inflammatory pathways.

- Antioxidant Activity : The presence of aromatic rings in the structure enhances the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant.

- Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, influencing central nervous system activities.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties in vitro. Studies have shown that it can effectively reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS). This activity is particularly relevant for neuroprotection and anti-inflammatory effects.

Anti-inflammatory Effects

In various experimental models, this compound has exhibited potent anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections.

Case Studies

| Study | Findings |

|---|---|

| In vitro antioxidant study | Demonstrated a significant reduction in ROS levels in human cell lines treated with the compound at concentrations ranging from 10 to 50 µM. |

| Anti-inflammatory model | In a murine model of inflammation, administration of the compound led to a decrease in paw edema by 40% compared to control groups. |

| Antimicrobial efficacy | Exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 100 µg/mL. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs include:

Electronic Effects :

- The methoxy group (electron-donating) in the target compound may enhance solubility in polar solvents compared to the chlorophenyl analog (electron-withdrawing) .

- Thiophene vs. phenyl : Thiophene’s aromaticity with sulfur could influence π-stacking interactions or binding affinity in biological systems, though direct evidence is lacking.

Computational Insights

- Density Functional Theory (DFT) : and emphasize the utility of hybrid functionals (e.g., B3LYP) for predicting thermochemical properties. For the target compound, such methods could model HOMO-LUMO gaps or charge distribution, critical for understanding reactivity .

- Crystallography : Software like SHELX and WinGX () enable structural validation. For example, the thiophene ring’s planarity and dihedral angles could be compared to chlorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.